Triphenyl(propyl)germane
CAS No.: 5424-30-6
Cat. No.: VC16049314
Molecular Formula: C21H22Ge
Molecular Weight: 347.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5424-30-6 |
|---|---|
| Molecular Formula | C21H22Ge |
| Molecular Weight | 347.0 g/mol |
| IUPAC Name | triphenyl(propyl)germane |
| Standard InChI | InChI=1S/C21H22Ge/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
| Standard InChI Key | QNSQYNSRYJCYRU-UHFFFAOYSA-N |
| Canonical SMILES | CCC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Triphenyl(propyl)germane features a central germanium atom bonded to three phenyl groups () and one propyl chain (). The tetrahedral geometry around germanium is confirmed by single-crystal X-ray diffraction studies on analogous triphenylgermane derivatives . The propyl group introduces steric bulk and modulates electron density at the germanium center, influencing reactivity.
Table 1: Key Structural and Molecular Data
Synthesis and Synthetic Routes
Hydroboration–Oxidation Strategies
A validated synthetic route involves hydroboration–oxidation of allyl germanes. For example, hydroboration of allyltriphenylgermane with borane () followed by oxidation yields Triphenyl(propyl)germane . This method leverages the regioselectivity of borane addition to the allyl group, ensuring high purity (>99%) .
Salt Metathesis and Deprotection
Alternative pathways include salt metathesis reactions. A germanium precursor, such as triphenylgermanium chloride (), reacts with propylmagnesium bromide () in tetrahydrofuran (THF), yielding Triphenyl(propyl)germane after aqueous workup . This method is advantageous for scalability but requires stringent moisture control.
Physical and Chemical Properties
Thermal Stability
The compound exhibits a high boiling point of 410.7°C , attributed to strong Ge–C covalent bonds and van der Waals interactions between phenyl groups. Its flash point of 200.1°C suggests moderate flammability, necessitating precautions during handling.
Solubility and Reactivity
Triphenyl(propyl)germane is insoluble in polar solvents like water but soluble in aromatic hydrocarbons (e.g., toluene) and ethers. The germanium center’s electrophilicity enables reactions with nucleophiles, such as alkoxy groups or halides, forming derivatives like Triphenyl(propyl)germanium chloride .
Applications in Materials and Organic Synthesis
Precursor for Functional Materials
The compound serves as a precursor for germanium-containing polymers and ceramics. For instance, its pyrolysis under inert atmospheres yields germanium carbide (GeC) composites, which are explored for semiconductor applications .
Catalysis and Organometallic Reagents
In cross-coupling reactions, Triphenyl(propyl)germane acts as a germanium transfer agent. Its use in Stille-type couplings has been documented, where it facilitates C–Ge bond formation in asymmetric syntheses .
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